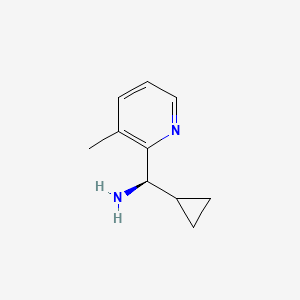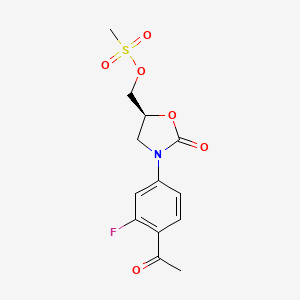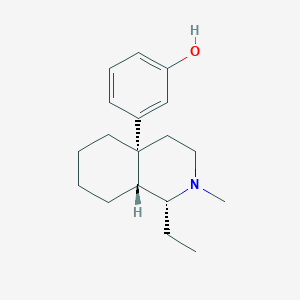
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is a complex organic compound with a unique structure that includes a decahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Decahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the Phenol Group: This step can involve a Friedel-Crafts alkylation reaction where the phenol group is introduced to the decahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene
- (1R,4aR,8aR)-1-Ethyl-2,2-dimethyl-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenol
Uniqueness
3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C18H27NO |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
3-[(1R,4aR,8aR)-1-ethyl-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |
InChI |
InChI=1S/C18H27NO/c1-3-17-16-9-4-5-10-18(16,11-12-19(17)2)14-7-6-8-15(20)13-14/h6-8,13,16-17,20H,3-5,9-12H2,1-2H3/t16-,17+,18-/m0/s1 |
InChI-Schlüssel |
OZNRCLRGNIJCPX-KSZLIROESA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]2CCCC[C@]2(CCN1C)C3=CC(=CC=C3)O |
Kanonische SMILES |
CCC1C2CCCCC2(CCN1C)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



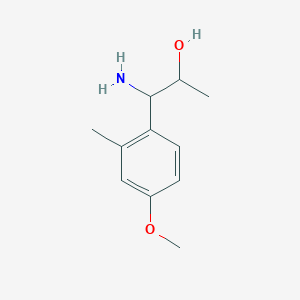
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)

![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

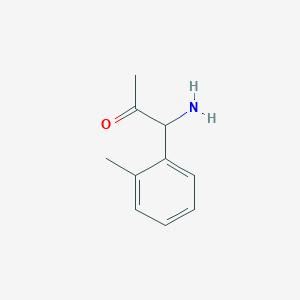

![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
